molecular formula C10H12N2 B2936473 6-(tert-Butyl)picolinonitrile CAS No. 284483-12-1

6-(tert-Butyl)picolinonitrile

Cat. No.: B2936473
CAS No.: 284483-12-1
M. Wt: 160.22
InChI Key: BPTRGBQIDGXNHF-UHFFFAOYSA-N
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Description

6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of picolinonitrile, where a tert-butyl group is attached to the sixth position of the pyridine ring

Scientific Research Applications

6-(tert-Butyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Preparation Methods

6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .

Comparison with Similar Compounds

6-(tert-Butyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:

The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic effects, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

6-tert-butylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTRGBQIDGXNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl mercaptan (0.72 g, 7.9 mmol) was dissolved in tetrahydrofuran (100 ml) and added dropwise to sodium hydride (60% oil, 0.35 g, 8.7 mmol). The reaction mixture was stirred at room temperature for 1 hr. A solution of 2-chloro-6-cyanopyridine (1.00 g, 7.2 mmol) in tetrahydrofuran (10 ml) was added to the mixture, and the mixture was stirred at room temperature for 18 hrs. The reaction mixture was concentrated under reduced pressure, diluted with water and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure to give the titled compound (1.19 g, 86%) as an oil.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Silver nitrate (4.43 g, 28.8 mmol) was added to a suspension of pivalic acid (1.96 g, 19.2 mmol), 3-cyanopyridine (2.00 g, 19.2 mmol) and ammonium peroxodisulfate (6.58 g, 28.8 mmol) in water (40 mL). The mixture was stirred at room temperature for 10 min and then stirred at an external temperature of 80° C. for 2 hr. After cooling, the reaction mixture was diluted with ethyl acetate and the resulting insoluble matter was removed by filtration through Celite (registered trademark). The aqueous layer was separated from the filtrate, followed by extraction with ethyl acetate. The organic layer was washed with water and brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane only→hexane:ethyl acetate=4:1) to afford 6-tert-butylpyridine-2-carbonitrile as a yellow oil (2.71 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
ammonium peroxodisulfate
Quantity
6.58 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
4.43 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-6-tert-butylpyridine (Description 14; 9.9 g, 46 mmol) in anhydrous N,N-dimethylformamide (130 ml) was added zinc cyanide (6.48 g, 55.2 mmol) and Pd(PPh3)4 (2.65 g, 2.3 mmol). The mixture was degassed then heated at 80° C. overnight. The cooled reaction mixture was poured into water (500 ml), and extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×300 ml), brine (100 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with 5% Et2O in iso-hexanes to give the title compound (6.6 g, 89%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
6.48 g
Type
catalyst
Reaction Step One
Quantity
2.65 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
89%

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